4-Hydroxyphenyl acetate

Description

This compound has been reported in Salvia yosgadensis and Euphorbia antiquorum with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-hydroxyphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCQTHGYMTCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186062 |

Source

|

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-32-7 |

Source

|

| Record name | 4-Hydroxyphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3233-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxyphenyl Acetate: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl acetate (4-HPA), also known as p-acetoxyphenol or hydroquinone monoacetate, is an organic compound with growing interest in the fields of biochemistry and pharmacology. As a metabolite and a synthetically accessible molecule, its chemical properties and biological activities, particularly its antioxidant potential, are of significant interest for research and development. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant biological pathways of this compound, supplemented with detailed experimental protocols.

Chemical Properties and Structure

This compound is a phenyl acetate ester that is structurally related to hydroquinone.[1][2] Its chemical identity is well-defined by its IUPAC name, CAS registry number, and molecular formula.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4-hydroxyphenyl) acetate | [2] |

| Synonyms | 4-Acetoxyphenol, p-Hydroxyphenyl acetate, Hydroquinone monoacetate | [2] |

| CAS Number | 3233-32-7 | [2] |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | White to yellow powder | [3] |

| Melting Point | 65-68 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in DMSO and methanol. Slightly soluble in water. | [4] |

| pKa (strongest acidic) | 9.49 (predicted) | [5] |

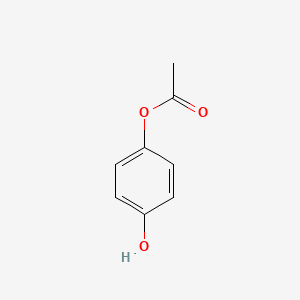

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a hydroxyl group and an acetoxy group at the para position (positions 1 and 4).

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, primarily as an antioxidant. It has been shown to protect cells from oxidative stress-induced necrosis. This protective effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or activators like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), upregulating their expression and enhancing the cell's antioxidant capacity.

Caption: Nrf2 signaling pathway activated by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the selective acetylation of hydroquinone using acetic anhydride with a mild acid catalyst.

Materials:

-

Hydroquinone

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Glassware (round-bottom flask, beakers, etc.)

Procedure:

-

In a clean, dry round-bottom flask, dissolve hydroquinone (1 equivalent) in dichloromethane.

-

Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the solution.

-

Cool the flask in an ice bath.

-

Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound can be purified by column chromatography.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Fraction collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity ratio like 9:1).

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure this compound (visualized under a UV lamp).

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7][8][9][10]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Preparation of sample and standard solutions: Prepare a stock solution of this compound and the positive control (e.g., ascorbic acid) in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the sample or standard solutions to the wells.

-

For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Conclusion

This compound is a compound with well-defined chemical properties and significant biological activity as an antioxidant. Its ability to modulate the Nrf2 signaling pathway makes it a molecule of interest for further investigation in the context of diseases associated with oxidative stress. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and evaluate the activity of this compound in a laboratory setting. As research continues, the full therapeutic potential of this compound and its derivatives may be further elucidated, paving the way for new applications in drug development and cellular protection.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound | C8H8O3 | CID 96009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. DPPH Radical Scavenging Assay [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 4-Hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetate (4-HPAc), the acetate ester of 4-hydroxyphenylacetic acid (4-HPAA), and its corresponding carboxylic acid are significant natural compounds with diverse biological activities. This technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of 4-HPAA and 4-HPAc. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of the core metabolic pathways.

Natural Sources

4-Hydroxyphenylacetic acid is the more commonly identified compound in natural sources, found in a variety of plants, foods, and as a metabolic byproduct of gut microbiota. The acetate ester, 4-hydroxyphenylacetate, is less frequently reported, but has been identified in specific plant species.

4-Hydroxyphenylacetic Acid (4-HPAA)

4-HPAA is a phenolic acid found in a range of dietary sources. Its presence is often associated with the microbial metabolism of aromatic amino acids and polyphenols.

Table 1: Quantitative Data of 4-Hydroxyphenylacetic Acid in Various Natural Sources

| Natural Source | Concentration | Reference(s) |

| Olive Oil (Extra Virgin) | 0.05 mg/100 g (average) | [1] |

| Beer (Regular) | 0.00 - 0.01 mg/100 ml | [2][3] |

| Olives (Green, raw) | 6.00 mg/100 g FW | [4] |

| American Cranberries | High concentration (not quantified) | [5] |

| Grape Wines | High concentration (not quantified) | [5] |

| Corn | Lower concentration (not quantified) | [5] |

| Oats | Lower concentration (not quantified) | [5] |

| Dandelions | Detected (not quantified) | [5] |

| Common Wheats | Detected (not quantified) | [5] |

| Cocoa Beans | Detected (not quantified) | [5] |

4-Hydroxyphenyl Acetate (4-HPAc)

The natural occurrence of the acetate ester is less documented. However, it has been isolated from certain plants.

Table 2: Natural Sources of this compound

| Natural Source | Part of Plant | Reference(s) |

| Telfairia occidentalis (Fluted Pumpkin) | Seeds | [6] |

| Salvia yosgadensis | Not specified | [2][7] |

| Euphorbia antiquorum | Not specified | [2][7] |

Biosynthesis

The biosynthesis of the 4-hydroxyphenylacetic acid core structure primarily proceeds through the shikimate pathway, leading to the aromatic amino acids L-tyrosine and L-phenylalanine. Different organisms then utilize distinct enzymatic pathways to convert these precursors into 4-HPAA. The formation of the acetate ester, 4-HPAc, is likely a subsequent esterification step.

Biosynthesis of 4-Hydroxyphenylacetic Acid in Microorganisms

In many bacteria, including Escherichia coli, 4-HPAA is synthesized from L-tyrosine. This pathway involves a few key enzymatic steps.

Biosynthesis of 4-Hydroxyphenylacetic Acid in Plants

In plants, the biosynthesis of 4-HPAA is also linked to the shikimate pathway, primarily starting from L-phenylalanine. While the complete pathway can vary between plant species, a general route has been elucidated.

Enzymatic Formation of this compound

The conversion of 4-hydroxyphenylacetic acid to its acetate ester, this compound, is an esterification reaction. While specific acetyltransferases for this reaction in vivo are not yet fully characterized, lipases have been shown to catalyze this transformation in vitro. This suggests a potential enzymatic route in natural systems.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic assays related to 4-hydroxyphenylacetic acid.

Extraction and Quantification of 4-HPAA from Plant Material (e.g., Olive Oil)

This protocol outlines the extraction and analysis of 4-HPAA from olive oil using High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Extraction and HPLC Analysis of 4-HPAA from Olive Oil

Methodology:

-

Sample Preparation:

-

Weigh 2.0 g of olive oil into a 15-mL centrifuge tube.

-

Add 1.0 mL of an internal standard solution (e.g., syringic acid in methanol).

-

Add 5.0 mL of a methanol/water (80/20, v/v) extraction solution.

-

Vortex for 1 minute.

-

Extract in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge at 3500 rpm for 10 minutes.

-

-

Extraction:

-

Carefully transfer the supernatant (methanolic phase) to a new tube.

-

Repeat the extraction step on the remaining oil residue with another 5.0 mL of the extraction solution.

-

Combine the supernatants.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined methanolic extracts to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.2% acetic acid in water) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-4 min, 5% B; 4-8.5 min, 5-35% B; 8.5-8.55 min, 35-100% B; 8.55-9.5 min, 100% B; 9.5-9.55 min, 100-5% B; 9.55-10 min, 5% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 280 nm.

-

Quantification: Prepare a calibration curve using pure 4-HPAA standard solutions of known concentrations.

-

GC-MS Analysis of 4-HPAA

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds. 4-HPAA requires derivatization to increase its volatility for GC analysis.

Methodology:

-

Extraction: Extract 4-HPAA from the sample matrix as described in the HPLC protocol.

-

Derivatization (Silylation):

-

Evaporate the extract to complete dryness.

-

Add 100 µL of pyridine and 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dry residue.

-

Heat the mixture at 60°C for 60 minutes in a sealed vial.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C for 4 min, then ramp at 10°C/min to 250°C and hold for 4 min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range m/z 50-450.

-

Identification: The trimethylsilyl (TMS) derivative of 4-HPAA will have a characteristic mass spectrum for identification.

-

Enzyme Assays

This assay measures the activity of tyrosine aminotransferase by quantifying the formation of its product, 4-hydroxyphenylpyruvate, which is then converted to a colored or fluorescent product.

Methodology (Fluorometric): [1]

-

Reaction Mixture: Prepare a reaction mix containing TAT Assay Buffer, TAT Substrate I (L-tyrosine), and TAT Substrate II (α-ketoglutarate).

-

Sample Preparation: Prepare cell or tissue lysates in TAT Assay Buffer.

-

Assay Procedure:

-

Add the sample to a 96-well plate.

-

Add the reaction mixture to initiate the reaction.

-

For the fluorometric assay, a developer and probe are added which react with the glutamate co-product to produce a fluorescent signal.

-

Incubate at 37°C.

-

Measure the fluorescence at Ex/Em = 535/587 nm in a kinetic mode for 60-90 minutes.

-

-

Calculation: The activity is calculated from the rate of increase in fluorescence, compared to a standard curve.

This assay measures the conversion of chorismate to prephenate by monitoring the decrease in absorbance at 274 nm.

Methodology: [8]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris buffer, pH 8).

-

Assay Procedure:

-

In a UV-transparent 96-well plate, add the reaction buffer and varying concentrations of chorismate.

-

Add the purified chorismate mutase enzyme to initiate the reaction.

-

Monitor the decrease in absorbance at 274 nm at 30°C in a plate reader.

-

-

Calculation: The initial rate of chorismate disappearance is used to determine the enzyme's specific activity.

This assay measures the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate, which can be quantified by HPLC.

Methodology: [9]

-

Reaction Mixture: Prepare a reaction mixture in 20 mM KPi buffer (pH 7.0) containing 10 µM FAD, 1 mM 4-hydroxyphenylacetate, and 2 mM NADH.

-

Enzyme Preparation: Use purified 4-hydroxyphenylacetate 3-hydroxylase (HpaB) and a flavin reductase (Fre).

-

Assay Procedure:

-

Combine the reaction mixture with the enzymes.

-

Incubate at 24°C.

-

Take aliquots at different time points and stop the reaction (e.g., by adding acid).

-

Analyze the formation of 3,4-dihydroxyphenylacetate by HPLC as described in section 3.1, using an appropriate standard for quantification.

-

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthetic pathways of 4-hydroxyphenylacetate and its corresponding acid. The quantitative data presented in tabular format allows for easy comparison of its distribution in nature. The detailed experimental protocols for extraction, quantification, and enzyme assays serve as a practical resource for researchers. The Graphviz diagrams offer clear visual representations of the complex biosynthetic pathways in both microorganisms and plants. This comprehensive resource is intended to support and advance research and development in fields where these bioactive compounds are of interest.

References

- 1. Prephenate aminotransferase directs plant phenylalanine biosynthesis via arogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]

- 6. Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H8O3 | CID 96009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermediates [ebrary.net]

- 9. researchgate.net [researchgate.net]

biological activity and physiological role of 4-Hydroxyphenyl acetate

An In-depth Technical Guide on the Biological Activity and Physiological Role of 4-Hydroxyphenyl Acetate

Introduction

This compound (4-HPAA), also known as p-hydroxyphenylacetic acid, is a phenolic acid that has garnered significant attention in the scientific community. It is a major metabolite derived from the microbial transformation of dietary aromatic amino acids, such as tyrosine and phenylalanine, and the catabolism of polyphenols like flavonoids and resveratrol by the gut microbiota[1][2][3]. Initially identified as a biomarker for certain gastrointestinal conditions like small intestinal bacterial overgrowth (SIBO)[4], recent research has unveiled its diverse and potent biological activities. 4-HPAA is now recognized for its antioxidant, anti-inflammatory, anti-obesity, and hepatoprotective properties, making it a molecule of high interest for researchers, scientists, and drug development professionals[5][6][7][8].

This technical guide provides a comprehensive overview of the core biological activities and physiological roles of 4-HPAA. It delves into its biosynthesis, mechanisms of action through various signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and development in this promising area.

Biosynthesis and Metabolism

This compound is not synthesized endogenously by humans in significant amounts but is primarily a product of the gut microbiome[1][2]. Specific bacterial species, particularly within the Eubacteriaceae and Clostridia families, are responsible for its production[1][4][9]. There are two main metabolic sources for 4-HPAA:

-

Tyrosine Metabolism: Gut bacteria can convert the amino acid tyrosine into 4-HPAA through a metabolic pathway involving transamination[1][2][9]. Tyrosine is first converted to 4-hydroxyphenylpyruvate (4-HPP), which is then transformed into 4-HPAA[3].

-

Polyphenol Catabolism: Dietary polyphenols, such as flavonoids found in fruits and vegetables and resveratrol, undergo extensive metabolism by the colonic microbiota, leading to the formation of simpler phenolic acids, including 4-HPAA[7][10].

Once produced in the colon, 4-HPAA is readily absorbed into the systemic circulation, where it can exert its physiological effects on various host tissues[1].

Physiological Roles and Biological Activities

Anti-Obesity and Metabolic Regulation

A growing body of evidence highlights the significant role of 4-HPAA in regulating energy metabolism and combating obesity. Studies have shown that levels of 4-HPAA are negatively associated with childhood obesity[1][2][9]. In high-fat diet (HFD)-induced obese mice, administration of 4-HPAA has been shown to reduce weight gain, improve glucose intolerance, and reverse hepatic steatosis[1][7][10].

The mechanisms underlying these anti-obesity effects are multifaceted:

-

SIRT1 Signaling: 4-HPAA, as a metabolite of resveratrol, activates the SIRT1 signaling pathway. This activation promotes the browning of white adipose tissue (WAT) and enhances thermogenesis, thereby increasing energy expenditure[7][11].

-

AMPKα Activation: 4-HPAA has been shown to activate AMP-activated protein kinase α (AMPKα), a key energy sensor in cells. Activated AMPKα helps to reverse hepatic steatosis[10].

Antioxidant and Hepatoprotective Effects

4-HPAA is a potent natural antioxidant that protects cells from oxidative stress-induced damage[5][12][13]. Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][8][14][15].

-

Nrf2 Activation: 4-HPAA stabilizes and promotes the nuclear translocation of the Nrf2 transcription factor. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of Phase II detoxification enzymes and antioxidant proteins like NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC)[5][8][14].

This Nrf2-mediated antioxidant response is central to the hepatoprotective effects of 4-HPAA. In preclinical models, pretreatment with 4-HPAA significantly ameliorated acetaminophen (APAP)-induced liver injury by reducing oxidative stress, suppressing the expression of cytochrome P450 2E1 (CYP2E1), and enhancing the activity of antioxidant enzymes[8][14][15].

Anti-inflammatory Activity

4-HPAA exhibits significant anti-inflammatory properties across various models of inflammation.

-

Inhibition of M1 Macrophage Polarization: It can inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype, which is induced by lipopolysaccharide (LPS) and interferon-γ (IFN-γ). This is evidenced by a significant decrease in the secretion and mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[16].

-

Suppression of HIF-1α: In a model of seawater aspiration-induced lung injury, 4-HPAA was found to attenuate inflammation and edema by suppressing the protein levels of Hypoxia-inducible factor-1α (HIF-1α)[17]. HIF-1α is a key transcription factor that drives the expression of inflammatory genes under hypoxic conditions.

-

Intestinal Health: In meat pigeons, dietary supplementation with 4-HPAA was shown to promote immune function and intestinal barrier integrity[6]. At a concentration of 600 μM, it demonstrated anti-inflammatory activity in Caco-2 intestinal cells[6].

Cardioprotective and Anti-Atherogenic Effects

The anti-inflammatory actions of 4-HPAA contribute to its potential role in preventing atherosclerosis. By inhibiting M1 macrophage polarization, 4-HPAA can reduce a key initiating event in atherosclerotic plaque development. Furthermore, it significantly inhibits the formation of macrophage-derived foam cells by down-regulating the scavenger receptor CD36 and up-regulating the cholesterol efflux transporter ABCG1, thereby preventing the accumulation of lipid droplets within macrophages[16].

Antithrombotic and Antibacterial Activity

Recent studies have also explored other therapeutic potentials of 4-HPAA.

-

Antithrombotic Effects: A study using a zebrafish model demonstrated that 4-HPAA possesses antithrombotic effects, which are mediated by the induction of autophagy[18]. It was shown to down-regulate the PI3K/AKT/mTOR signaling pathway, a known regulator of thrombosis and autophagy[18].

-

Antibacterial and Anti-biofilm Activity: 4-HPAA can inhibit the growth of certain bacteria and has been shown to be particularly effective against the formation of polymicrobial biofilms of Candida albicans and Staphylococcus aureus. It achieves this by restricting hyphal growth and inhibiting the activity of key virulence factors like Secreted Aspartyl Protease 5 (SAP5)[19].

Mechanisms of Action: Signaling Pathways

The diverse biological activities of 4-HPAA are mediated through its modulation of several key cellular signaling pathways.

NRF2 Antioxidant Response Pathway

SIRT1 Anti-Obesity Pathway

Anti-inflammatory and Anti-Atherogenic Pathway

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies, highlighting the concentrations and dosages at which 4-HPAA exerts its biological effects.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Duration | Biological Effect | Reference |

| ARPE-19 (Retinal Pigment Epithelial) | 5 µM | 24 h | Protection from oxidative stress-induced cell death; upregulation of NQO1 and HO-1 genes. | [5] |

| Caco-2 (Intestinal Epithelial) | 600 µM | - | Exhibits anti-inflammatory activity. | [6] |

| M1 Macrophages (LPS/IFN-γ induced) | Dose-dependent | - | Decreased secretion and mRNA of TNF-α, IL-6, IL-1β; inhibited lipid droplet accumulation. | [16] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Route | Duration | Biological Effect | Reference |

| High-Fat Diet (HFD) Mice | - | - | - | Reduced weight gain and improved glucose intolerance. | [1][2][9] |

| HFD Mice | - | Continuous Delivery | - | Reversed hepatic steatosis. | [10] |

| HFD Mice | - | - | - | Reversed obesity and glucose intolerance. | [7][11] |

| Acetaminophen (APAP) Induced Liver Injury Mice | 6, 12, or 25 mg/kg | Intraperitoneal | 3 days (pretreatment) | Ameliorated liver injury; increased Nrf2 translocation; enhanced antioxidant enzymes. | [8][14][15] |

| Meat Pigeons | 2000 mg/kg | Dietary | - | Promoted immune function and intestinal barrier integrity; inhibited glycolysis. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in 4-HPAA research.

Protocol: Induction and Treatment of APAP-Induced Hepatotoxicity in Mice

This protocol is adapted from studies investigating the hepatoprotective effects of 4-HPAA[8][14][15].

Objective: To evaluate the protective effect of 4-HPAA against acute liver injury induced by an overdose of acetaminophen (APAP).

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (4-HPAA)

-

Acetaminophen (APAP)

-

0.9% saline solution

-

N-acetylcysteine (NAC) as a positive control

-

Equipment for intraperitoneal injection, blood collection, and tissue harvesting.

Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

-

Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

-

Control Group: Saline solution only.

-

APAP Group: Saline pretreatment + APAP challenge.

-

4-HPAA Treatment Groups: Pretreatment with 4-HPAA (e.g., 6, 12, 25 mg/kg) + APAP challenge.

-

Positive Control Group: NAC pretreatment + APAP challenge.

-

-

Pretreatment: Administer 4-HPAA, NAC, or saline solution via intraperitoneal (i.p.) injection once daily for 3 consecutive days.

-

APAP Challenge: One hour after the final pretreatment dose, administer a single toxic dose of APAP (e.g., 300 mg/kg, dissolved in warm saline) via i.p. injection to all groups except the Control Group.

-

Sample Collection: At 24 hours post-APAP administration, euthanize the mice.

-

Collect blood via cardiac puncture for serum separation. Analyze serum for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

-

Perfuse the liver with cold PBS and harvest the tissue. Fix a portion in 4% paraformaldehyde for histological analysis (H&E staining). Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for biochemical assays (GSH, SOD, CAT levels), Western blotting (Nrf2, CYP2E1), and qPCR analysis.

-

Protocol: Macrophage Polarization and Foam Cell Formation Assay

This protocol is based on methodologies used to assess the anti-atherogenic effects of 4-HPAA[16].

Objective: To determine the effect of 4-HPAA on pro-inflammatory M1 macrophage polarization and the subsequent formation of foam cells.

Materials:

-

RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs).

-

DMEM or RPMI-1640 medium, supplemented with 10% FBS and antibiotics.

-

LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 polarization.

-

This compound (4-HPAA).

-

Oxidized low-density lipoprotein (ox-LDL).

-

Oil Red O staining solution.

-

Kits for cholesterol ester quantification.

-

Reagents for RNA extraction and qRT-PCR (primers for TNF-α, IL-6, IL-1β, CD36, ABCG1).

Procedure:

-

Cell Culture: Culture macrophages in standard conditions until they reach 80% confluency.

-

M1 Polarization:

-

Seed cells in appropriate plates (e.g., 6-well plates for RNA, 24-well plates for staining).

-

Pre-treat cells with various concentrations of 4-HPAA for 2 hours.

-

Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the media.

-

Incubate for 24 hours.

-

Collect supernatant to measure cytokine levels by ELISA. Harvest cells for qRT-PCR analysis of inflammatory markers.

-

-

Foam Cell Formation:

-

Seed macrophages and allow them to adhere.

-

Treat cells with 4-HPAA for 2 hours.

-

Add ox-LDL (e.g., 50 µg/mL) to the media to induce foam cell formation.

-

Incubate for 24-48 hours.

-

-

Analysis:

-

Oil Red O Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and stain with Oil Red O solution to visualize intracellular lipid droplets. Quantify by extracting the dye with isopropanol and measuring absorbance.

-

Cholesterol Measurement: Lyse cells and measure the intracellular total cholesterol and cholesterol ester content using a commercial kit.

-

Gene Expression: Harvest cells for RNA extraction and perform qRT-PCR to analyze the expression of genes involved in cholesterol uptake (CD36) and efflux (ABCG1).

-

Conclusion and Future Perspectives

This compound, a key metabolite of the gut microbiome, is emerging as a highly promising bioactive compound with a wide range of physiological benefits. Its roles in combating obesity, reducing oxidative stress, and mitigating inflammation are supported by robust preclinical evidence and well-defined molecular mechanisms, including the activation of the Nrf2 and SIRT1 pathways and the inhibition of pro-inflammatory processes. These findings underscore the critical importance of the gut microbiome in mediating the health effects of diet.

For drug development professionals, 4-HPAA represents a potential therapeutic lead for a variety of metabolic and inflammatory diseases, including non-alcoholic fatty liver disease, atherosclerosis, and type 2 diabetes. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HPAA in humans.

-

Clinical Trials: Well-designed clinical trials are essential to validate the therapeutic efficacy and safety of 4-HPAA in human populations.

-

Microbiome Modulation: Investigating dietary interventions or probiotics that can specifically enhance the production of 4-HPAA by the gut microbiota could offer a novel strategy for disease prevention and management.

References

- 1. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of 4-hydroxyphenylacetic acid, a phenolic acid compound from Yucca schidigera extract, on immune function and intestinal health in meat pigeons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. nbinno.com [nbinno.com]

- 14. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]

- 15. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Effect of 4-Hydroxyphenylacetic acid on M1 macrophage polarization and" by YU-zhe YANG, Tong-yun LI et al. [ifoodmm.cn]

- 17. 4-Hydroxyphenylacetic Acid Attenuated Inflammation and Edema via Suppressing HIF-1α in Seawater Aspiration-Induced Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

preliminary in vitro studies on 4-Hydroxyphenyl acetate effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl acetate (4-HPA), a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic properties. Preliminary in vitro studies have highlighted its role as a potent antioxidant and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of 4-HPA's effects at the cellular and molecular level, with a focus on its mechanism of action, relevant signaling pathways, and quantitative data from key experimental findings.

Core Biological Activities

Antioxidant Effects

This compound has been identified as a natural antioxidant that protects cells from oxidative stress-induced necrosis.[1] Its primary mechanism of action involves the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Upon exposure to oxidative stress, 4-HPA facilitates the stabilization and nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. Notably, 4-HPA has been shown to increase the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), two key phase II detoxification enzymes that play a crucial role in mitigating oxidative damage.[1]

Studies have demonstrated that treatment with 5 μM of 4-HPA for 24 hours can protect retinal pigment epithelial (RPE) cells from oxidative stress-induced cell death.[1] This protective effect is associated with a significant reduction in cellular Reactive Oxygen Species (ROS) levels.[1]

Anti-inflammatory Effects

In addition to its antioxidant properties, derivatives of this compound have demonstrated significant anti-inflammatory activity. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

In vitro assays have shown that certain 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives exhibit selective inhibitory activity towards COX-2 over COX-1.[2] This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in normal physiological functions, while COX-2 is primarily upregulated during inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound and its derivatives.

| Assay | Cell Line | Treatment | Result | Reference |

| Cell Viability under Oxidative Stress | ARPE-19 | 5 μM 4-HPA for 24 h, followed by tBHP | Protected up to 89%, 92%, and 90% of cells exposed to 100, 200, and 300 μM tBHP, respectively. | [1] |

| Gene Expression (NQO1, HO-1) | ARPE-19 | 5 μM 4-HPA for 24 h | Upregulation of NQO1 and HO-1 genes. | [1] |

| ROS Levels | ARPE-19 | 5 μM 4-HPA for 24 h | Inhibition of the increase in ROS in response to oxidative stress. | [1] |

| Compound | Assay | Concentration | % Inhibition | Reference |

| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives | COX-1 Inhibition | 10 mM | 3.4% | [2] |

| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives | COX-2 Inhibition | 10 mM | 5-72% | [2] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human retinal pigment epithelial cells (ARPE-19) are commonly used to study the protective effects of 4-HPA against oxidative stress.[1]

-

Culture Conditions: Cells are typically cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experimental purposes, cells are treated with a specific concentration of 4-HPA (e.g., 5 μM) for a designated period (e.g., 24 hours) before inducing oxidative stress with an agent like tert-butyl hydroperoxide (tBHP).[1]

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Cellular ROS levels can be quantified using fluorescent probes, such as 2',7'-dichlorofluorescein diacetate (DCF-DA). DCF-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Cells are seeded in a multi-well plate and treated with 4-HPA.

-

Following treatment, the cells are washed with phosphate-buffered saline (PBS).

-

A solution of DCF-DA in a suitable buffer is added to the cells.

-

The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The fluorescence intensity is measured using a fluorescence microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

-

Western Blot Analysis for Nrf2 and Downstream Targets

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins, such as Nrf2, HO-1, and NQO1, in cell lysates.

-

Procedure:

-

Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-NQO1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Cyclooxygenase (COX) Inhibition Assay

-

Principle: The inhibitory activity of compounds on COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay that measures the peroxidase activity of the enzymes.

-

Procedure (Colorimetric):

-

The purified COX-1 or COX-2 enzyme is incubated with the test compound (e.g., 4-HPA derivatives) and heme.

-

Arachidonic acid is added to initiate the reaction.

-

The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control.

-

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: NRF2 signaling pathway activation by 4-HPA.

Caption: Workflow for in vitro antioxidant assays.

Conclusion

Preliminary in vitro evidence strongly suggests that this compound is a promising natural compound with significant antioxidant and anti-inflammatory potential. Its ability to activate the Nrf2 signaling pathway and, in the case of its derivatives, to selectively inhibit COX-2, provides a solid foundation for further investigation. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of 4-HPA and its analogues. Future studies should focus on elucidating the complete molecular mechanisms, exploring a wider range of in vitro models, and eventually translating these findings into in vivo efficacy and safety studies.

References

The Enzymatic Degradation of 4-Hydroxyphenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic pathways involved in the degradation of 4-Hydroxyphenylacetate (4-HPA), a significant intermediate in the catabolism of aromatic compounds. This document details the core biochemical reactions, the enzymes responsible, their kinetic properties, and the genetic organization of these pathways in various microorganisms. Furthermore, it offers detailed experimental protocols for the study of these pathways and visual representations of the core concepts to facilitate understanding and further research in fields such as metabolic engineering, drug metabolism, and bioremediation.

Core Enzymatic Pathways of 4-HPA Degradation

Bacteria have evolved two primary enzymatic routes for the catabolism of 4-HPA: the homoprotocatechuate (meta-cleavage) pathway and the homogentisate (ortho-cleavage) pathway . These pathways converge to channel the aromatic carbon skeleton into central metabolic routes.

The Homoprotocatechuate (Meta-Cleavage) Pathway

This is a widespread pathway for 4-HPA degradation, particularly well-characterized in bacteria such as Escherichia coli and Pseudomonas putida[1][2]. The pathway is initiated by the hydroxylation of 4-HPA, followed by the cleavage of the aromatic ring at a position adjacent to the two hydroxyl groups (meta-cleavage).

The key enzymatic steps are as follows:

-

Hydroxylation: 4-Hydroxyphenylacetate is first hydroxylated to 3,4-dihydroxyphenylacetate (homoprotocatechuate, HPC) by the enzyme 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) . This is a two-component flavin-dependent monooxygenase system consisting of an oxygenase component (HpaB) and a reductase component (HpaC)[3][4]. The reaction requires NADH and FAD[3].

-

Ring Cleavage: The aromatic ring of homoprotocatechuate is then cleaved by homoprotocatechuate 2,3-dioxygenase (HpaD) , an extradiol dioxygenase, to yield 5-carboxymethyl-2-hydroxymuconic semialdehyde[5].

-

Downstream Processing: A series of subsequent enzymatic reactions catalyzed by a dehydrogenase (HpaE), an isomerase (HpaF), a decarboxylase (HpaG), a hydratase (HpaH), and an aldolase (HpaI) convert the ring-cleavage product into central metabolites, namely pyruvate and succinic semialdehyde [5]. Succinic semialdehyde is further oxidized to succinate to enter the Krebs cycle.

The genes encoding these enzymes are typically organized in a conserved hpa gene cluster[5][6][7].

The Homogentisate (Ortho-Cleavage) Pathway

An alternative route for 4-HPA degradation proceeds via the formation of homogentisate. This pathway involves the ortho-cleavage of the aromatic ring. This pathway has been observed in organisms like Burkholderia xenovorans[5][8].

The initial steps of this pathway are:

-

Conversion to Homogentisate: 4-HPA is converted to homogentisate (2,5-dihydroxyphenylacetate).

-

Ring Cleavage: Homogentisate 1,2-dioxygenase then catalyzes the ortho-cleavage of the aromatic ring of homogentisate to produce maleylacetoacetate[9].

-

Further Metabolism: Maleylacetoacetate is subsequently isomerized and hydrolyzed to yield fumarate and acetoacetate, which are intermediates of central metabolism[5][8].

Data Presentation: Enzyme Kinetics

The following tables summarize the key quantitative data for the initial enzymes of the 4-HPA degradation pathways.

Table 1: Kinetic Parameters of 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB/C system)

| Organism | Substrate | K_m_ (µM) | V_max_ or Specific Activity | Reference |

| Pseudomonas putida U | 4-Hydroxyphenylacetic acid | 38 | 96-fold purification | [1] |

| Pseudomonas putida U | NADH | 41 | - | [1] |

| Pseudomonas putida U | FAD | 4 | - | [1] |

| Escherichia coli W | 4-Hydroxyphenylacetate | - | 231 U/mg (HpaB) |

Table 2: Steady-State Kinetic Parameters of Homoprotocatechuate 2,3-Dioxygenase (HPCD)

| Organism | Mutant | k_cat_ (s⁻¹) | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Brevibacterium fuscum | Wild-type | 100 ± 10 | 1.5 ± 0.3 | (6.7 ± 1.6) x 10⁷ | [10] |

| Brevibacterium fuscum | H200Q | 40 ± 1 | 2.1 ± 0.2 | (1.9 ± 0.2) x 10⁷ | [10] |

| Brevibacterium fuscum | H200N | 30 ± 1 | 1.9 ± 0.2 | (1.6 ± 0.2) x 10⁷ | [10] |

| Brevibacterium fuscum | H200A | 3.0 ± 0.1 | 2.5 ± 0.3 | (1.2 ± 0.2) x 10⁶ | [10] |

| Brevibacterium fuscum | H200E | 9.0 ± 0.2 | 1.9 ± 0.1 | (4.7 ± 0.3) x 10⁶ | [10] |

| Brevibacterium fuscum | H200F | 2.1 ± 0.1 | 2.0 ± 0.2 | (1.1 ± 0.1) x 10⁶ | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-HPA degradation pathways.

Enzyme Assay for 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB/C)

This protocol is adapted from a method used for the characterization of the E. coli HpaB component.

Principle: The activity of 4-hydroxyphenylacetate 3-hydroxylase is determined by measuring the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate using High-Performance Liquid Chromatography (HPLC).

Materials:

-

20 mM Potassium Phosphate (KPi) buffer, pH 7.0

-

10 µM FAD solution

-

1 mM 4-Hydroxyphenylacetate solution

-

2 mM NADH solution

-

Catalase (e.g., from bovine liver)

-

Purified HpaB and HpaC components (or cell-free extracts)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

20 mM KPi buffer (pH 7.0)

-

10 µM FAD

-

1 mM 4-Hydroxyphenylacetate

-

2 mM NADH

-

90 U/ml Catalase

-

Appropriate amounts of HpaB and HpaC

-

-

Incubate the reaction mixture at 24°C.

-

At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of an appropriate quenching solution (e.g., 1 M HCl or methanol).

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of 3,4-dihydroxyphenylacetate produced.

-

HPLC Conditions: Use a C18 reverse-phase column. The mobile phase and detection wavelength should be optimized for the separation and detection of 4-HPA and 3,4-dihydroxyphenylacetate. A common mobile phase is a gradient of methanol or acetonitrile in water with a small amount of acid (e.g., formic acid or acetic acid). Detection is typically performed at a wavelength around 280 nm.

-

-

Calculate the enzyme activity based on the rate of product formation. One unit of activity can be defined as the amount of enzyme required to catalyze the formation of 1 nmol of 3,4-dihydroxyphenylacetate per minute under the specified conditions.

Enzyme Assay for Homoprotocatechuate 2,3-Dioxygenase (HpaD)

Principle: The activity of homoprotocatechuate 2,3-dioxygenase is determined by spectrophotometrically monitoring the formation of the ring-cleavage product, 5-carboxymethyl-2-hydroxymuconic semialdehyde, which has a characteristic absorbance maximum.

Materials:

-

50 mM Phosphate buffer, pH 7.5

-

1 mM Homoprotocatechuate (3,4-dihydroxyphenylacetate) solution

-

Purified HpaD enzyme or cell-free extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

50 mM Phosphate buffer (pH 7.5)

-

An appropriate volume of the enzyme solution

-

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 30°C).

-

Initiate the reaction by adding a known concentration of the substrate, homoprotocatechuate.

-

Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the product, 5-carboxymethyl-2-hydroxymuconic semialdehyde (typically around 380 nm).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the enzyme activity using the molar extinction coefficient of the product.

Purification of HpaB and HpaC Components

This protocol provides a general workflow for the purification of the two components of 4-hydroxyphenylacetate 3-hydroxylase from an overexpressing E. coli strain.

Materials:

-

E. coli cells overexpressing the hpaB or hpaC gene

-

Lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing protease inhibitors)

-

Sonciator or French press

-

Centrifuge

-

Chromatography system (e.g., FPLC or AKTA)

-

Appropriate chromatography columns (e.g., Ni-NTA for His-tagged proteins, ion-exchange, and size-exclusion columns)

-

SDS-PAGE equipment and reagents

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris and insoluble proteins.

-

Affinity Chromatography (if using tagged proteins): If the proteins are expressed with an affinity tag (e.g., His-tag), load the clarified lysate onto a suitable affinity column (e.g., Ni-NTA resin). Wash the column extensively and elute the tagged protein with an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

-

Ion-Exchange Chromatography: Further purify the protein using an ion-exchange column (anion or cation exchange, depending on the pI of the protein). Elute the protein with a salt gradient (e.g., NaCl).

-

Size-Exclusion Chromatography: As a final polishing step, apply the partially purified protein to a size-exclusion chromatography column to separate it based on its molecular size.

-

Purity Analysis: Analyze the purity of the final protein preparation by SDS-PAGE.

Mandatory Visualizations

Enzymatic Pathways

References

- 1. www2.iib.uam.es [www2.iib.uam.es]

- 2. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallization and preliminary X-ray analysis of the oxygenase component (HpaB) of 4-hydroxyphenylacetate 3-monooxygenase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cloning and characterization of a gene from Escherichia coli encoding a transketolase-like enzyme that catalyzes the synthesis of d-1-deoxyxylulose 5-phosphate, a common precursor for isoprenoid, thiamin, and pyridoxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

Methodological & Application

Synthesis of 4-Hydroxyphenyl Acetate: Application Notes and Laboratory Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxyphenyl acetate, a valuable intermediate in the pharmaceutical and chemical industries. Two distinct and reproducible laboratory-scale synthesis methods are presented: a base-assisted acetylation of hydroquinone and an acid-catalyzed approach.

Application Notes

This compound, also known as hydroquinone monoacetate, serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring both a free hydroxyl group and an acetylated phenol, allows for selective functionalization, making it a versatile precursor in multi-step organic syntheses.

The protocols detailed below offer reliable methods for the preparation of this compound in a research laboratory setting. The choice of method may depend on the desired scale, available reagents, and sensitivity of other functional groups in more complex starting materials.

Data Summary

The following table summarizes the key quantitative data for the two synthesis protocols, allowing for a direct comparison of their efficiency and requirements.

| Parameter | Protocol 1: Base-Assisted Acetylation | Protocol 2: Acid-Catalyzed Acetylation |

| Starting Material | Hydroquinone | Hydroquinone |

| Acetylation Agent | Acetic Anhydride (1 equivalent) | Acetic Anhydride (2.02 equivalents) |

| Catalyst/Base | Sodium Carbonate | Concentrated Sulfuric Acid (catalytic amount) |

| Solvent | Water | None (neat) |

| Reaction Temperature | Room Temperature | Rapid exothermic reaction, then cooling |

| Reaction Time | Overnight | ~5 minutes |

| Reported Yield | Fair (approx. 30% of diacetate also forms)[1] | High (primarily diacetate, monoacetate as minor) |

| Primary Product | This compound & Diacetate | Hydroquinone diacetate |

| Work-up | Filtration and extraction | Precipitation on ice, filtration |

Experimental Protocols

Protocol 1: Base-Assisted Selective Mono-Acetylation of Hydroquinone

This method employs sodium carbonate as a base to facilitate the selective mono-acetylation of hydroquinone. The reaction is performed in an aqueous medium at room temperature.[1]

Materials:

-

Hydroquinone

-

Acetic Anhydride

-

Sodium Carbonate

-

Water

-

Petroleum ether (b.p. 60-70 °C) for recrystallization

-

Standard laboratory glassware (beaker, flasks, filtration apparatus)

-

Magnetic stirrer

Procedure:

-

In a suitable reaction vessel, dissolve hydroquinone and an equimolar amount of sodium carbonate in water.

-

To this solution, add one equivalent of acetic anhydride dropwise while stirring continuously.

-

Continue stirring the mixture for one hour after the addition of acetic anhydride is complete.

-

Allow the reaction mixture to stand at room temperature overnight.

-

A mixture of the monoacetate and diacetate product will precipitate. Filter the solid product.

-

The hydroquinone diacetate, being less soluble, can be partially separated by filtration. The desired this compound can be isolated from the filtrate and the solid mixture.

-

For purification, the crude product containing the monoacetate can be recrystallized from petroleum ether (b.p. 60-70 °C).[1]

Protocol 2: Acid-Catalyzed Acetylation of Hydroquinone

This protocol utilizes a strong acid catalyst, sulfuric acid, for the rapid acetylation of hydroquinone with an excess of acetic anhydride. While this method primarily yields the diacetate, the monoacetate can be obtained as a byproduct, and the reaction conditions can be optimized to favor its formation, for instance, by adjusting the stoichiometry of the reactants.

Materials:

-

Hydroquinone (1.0 mole, 110 g)

-

Acetic Anhydride (2.02 moles, 190.3 ml, 206 g)[2]

-

Concentrated Sulfuric Acid (1 drop)[3]

-

Crushed Ice

-

Water

-

Erlenmeyer flask (1 L)

-

Büchner funnel and filter paper

-

Vacuum desiccator with phosphorus pentoxide[3]

Procedure:

-

In a 1-L Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (2.02 moles) of acetic anhydride.[2][3]

-

Carefully add one drop of concentrated sulfuric acid to the mixture and stir gently by hand. The reaction is highly exothermic, and the hydroquinone will dissolve rapidly.[3]

-

After approximately 5 minutes, pour the clear solution onto about 800 ml of crushed ice.[3]

-

A white crystalline solid, primarily hydroquinone diacetate, will precipitate. Collect the solid by filtration using a Büchner funnel.[3]

-

Wash the filter cake thoroughly with 1 L of water.[3]

-

Press the solid on the filter to remove excess water and then dry it to a constant weight in a vacuum desiccator over phosphorus pentoxide.[3]

-

The monoacetate can be isolated from the product mixture through chromatographic techniques or by modifying the initial stoichiometry to use only one equivalent of acetic anhydride, though this may result in incomplete reaction.

Visualizations

Caption: Base-Assisted Synthesis of this compound.

Caption: Acid-Catalyzed Synthesis of Hydroquinone Acetates.

Caption: General Experimental Workflow for Synthesis.

References

Application Note: High-Performance and Ultra-High-Performance Liquid Chromatography Methods for the Analysis of 4-Hydroxyphenyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxyphenyl acetate, also known as 4-acetoxyphenol or hydroquinone monoacetate, is a phenolic ester with applications in various fields of research. Accurate and reliable quantification of this analyte is essential for product development, quality control, and metabolic studies. This document provides detailed protocols for the analysis of this compound using both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection. The methods are designed to be robust and applicable to both pure substance and extracted samples.

Chromatographic Methods and Protocols

Two distinct methods are presented: a conventional HPLC method for broad applicability and a UPLC method for high-throughput and enhanced resolution analysis.

HPLC Method Protocol

This method is suitable for standard quantitative analysis and quality control.

| Parameter | Specification |

| Instrumentation | Standard HPLC system with a quaternary or binary pump, autosampler, and DAD/PDA or UV Detector. |

| Column | Reversed-Phase C18, 5 µm particle size, 4.6 mm i.d. × 150 mm. |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Gradient Elution | 0-1 min: 10% B; 1-10 min: 10% to 90% B; 10-12 min: 90% B; 12.1-15 min: 10% B. |

| Flow Rate | 1.0 mL/min. |

| Injection Volume | 10 µL. |

| Column Temperature | 30 °C. |

| Detection | Diode Array Detector (DAD). Monitor at 280 nm. |

| Run Time | 15 minutes. |

UPLC Method Protocol

This method is optimized for speed and sensitivity, ideal for research and high-throughput screening. A predicted retention time for this compound under similar conditions is approximately 3.63 minutes.

| Parameter | Specification |

| Instrumentation | UPLC or UHPLC system with a binary pump, autosampler, and DAD/PDA Detector. |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm particle size, 2.1 mm i.d. × 100 mm. |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.5 min: 5% to 95% B; 3.5-4.0 min: 95% B; 4.1-5.0 min: 5% B. |

| Flow Rate | 0.4 mL/min. |

| Injection Volume | 2 µL. |

| Column Temperature | 40 °C. |

| Detection | Photodiode Array (PDA) Detector. Monitor at 280 nm. |

| Run Time | 5 minutes. |

Sample and Standard Preparation Protocols

Proper sample preparation is critical for accurate and reproducible results. The following protocols cover the preparation of standards and two common sample types.

Standard Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol or dimethyl sulfoxide (DMSO)[1][2]. Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Primary Stock Solution with the mobile phase (pre-mixed at initial gradient conditions).

Protocol 1: Simple Extraction from a Solid or Semi-Solid Matrix

This protocol is adapted from methods used for cosmetic creams and is suitable for formulations or powders[3].

-

Accurately weigh approximately 1 gram of the homogenized sample into a 10 mL volumetric flask.

-

Add 8 mL of methanol and sonicate the mixture for 30 minutes to ensure complete extraction of the analyte[3].

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with methanol and mix thoroughly.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter (Nylon or PTFE) into an HPLC vial[3][4].

-

If necessary, perform further dilutions with the mobile phase to bring the analyte concentration within the calibration range.

Protocol 2: Protein Precipitation for Biological Fluids (e.g., Plasma)

This is a common technique for removing protein interferences from biological samples[4][5].

-

Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of cold acetonitrile (containing an internal standard, if used). This represents a 3:1 ratio of precipitant to sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the tube at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

Data Presentation and Expected Performance

The following table summarizes typical validation parameters expected for these methods, based on ICH guidelines and performance of similar assays[6][7]. Users must perform a full validation for their specific application.

| Parameter | Expected Performance Metric |

| Linearity (R²) | > 0.999[6][7] |

| Range | 1 - 100 µg/mL (Typical) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intra-day < 2.0%; Inter-day < 3.0%[6][7] |

| Limit of Detection (LOD) | To be determined experimentally (Signal-to-Noise ratio of 3:1) |

| Limit of Quantification (LOQ) | To be determined experimentally (Signal-to-Noise ratio of 10:1) |

| Specificity | No interfering peaks at the retention time of the analyte. |

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical and sample preparation processes.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fda.gov.tw [fda.gov.tw]

- 4. nacalai.com [nacalai.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Optimization and Validation of a Fast UPLC Method for Simultaneous Determination of Hydroquinone, Kojic Acid, Octinoxate, Avobenzone, BHA, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Detection of 4-Hydroxyphenylacetate using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetate (4-HPAA), a phenolic acid metabolite, is of growing interest in biomedical research due to its association with gut microbiome activity and its potential role as a biomarker for various physiological and pathological states. Accurate and sensitive detection of 4-HPAA in biological matrices is crucial for understanding its metabolic pathways and clinical significance. This document provides detailed application notes and protocols for the quantification of 4-HPAA using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

I. Quantitative Data Summary

The following table summarizes the quantitative performance of a validated Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of 4-Hydroxyphenylacetate and other related metabolites in human serum.

| Parameter | 4-Hydroxyphenylacetate (p-HPhAA) |

| Precursor Ion ([M-H]⁻, m/z) | 150.9 |

| Product Ion (m/z) | 79.0 |

| Lower Limit of Quantitation (LLOQ) | 0.02 - 0.25 µmol/L[1] |

| Recovery | ~100% (using protein precipitation)[1] |

| Matrix Effects | Not observed with protein precipitation[1] |

II. Experimental Protocols

This section details the methodology for the analysis of 4-Hydroxyphenylacetate in human serum by UPLC-MS/MS.

A. Sample Preparation: Protein Precipitation

This protocol is adapted from a validated method for the analysis of aromatic metabolites in human serum.[1]

Materials:

-

Human serum samples

-

Methanol, cooled to 4°C

-

Internal Standard (IS) working solution (e.g., 5 µmol/L of a suitable deuterated analog)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 2750 x g and 4°C

Procedure:

-

Pipette 100 µL of serum into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to the serum sample.

-

Vortex the sample for 10 seconds.

-

Add 400 µL of cooled methanol to the sample for protein precipitation.

-

Vortex the sample vigorously for 30 seconds.

-

Centrifuge the sample at 2750 x g for 15 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

B. UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Gradient: A suitable gradient to achieve separation of 4-HPAA from other matrix components.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transition for 4-HPAA: 150.9 -> 79.0 m/z

-

Ion Source Parameters (example):

-

Ion Spray Voltage: Optimized for the instrument

-

Temperature: Optimized for the instrument

-

Nebulizer Gas (e.g., Nitrogen): Optimized for the instrument

-

Curtain Gas (e.g., Nitrogen): Optimized for the instrument

-

-

Dwell Time: Optimized for the number of analytes being monitored.

III. Visualizations

A. Experimental Workflow